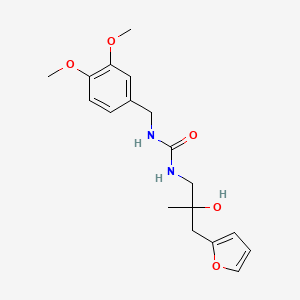
1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by research findings and case studies.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl amine with furan-2-carboxaldehyde derivatives under controlled conditions to yield the urea derivative. The synthetic route may vary depending on specific substituents and desired yields.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various urea derivatives, including our compound of interest.
- In vitro Testing : A study demonstrated that urea derivatives exhibited variable levels of activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus .
- Growth Inhibition : Notably, certain derivatives showed promising growth inhibition against Acinetobacter baumannii, with some compounds achieving up to 94.5% inhibition .
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| 1 | Acinetobacter baumannii | 94.5 |
| 2 | Staphylococcus aureus | Moderate |
| 3 | Klebsiella pneumoniae | Moderate |
Antitumor Activity
The antitumor potential of related urea compounds has also been explored.
- Case Study : A related compound demonstrated significant antitumor activity with GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across various cancer cell lines . This suggests that similar structural motifs in urea derivatives may confer anticancer properties.
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| 1 | EKVX (lung cancer) | 25.9 |
| 2 | OVCAR-4 (ovarian cancer) | 28.7 |
| 3 | MDA-MB-435 (breast cancer) | 15.1 |
Enzyme Inhibition
The mechanism of action for many urea derivatives includes enzyme inhibition.
- GSK-3β Inhibition : A study highlighted that specific urea derivatives inhibited GSK-3β activity significantly, with IC50 values as low as 140 nM . This enzyme is implicated in various signaling pathways related to cancer and neurodegenerative diseases.
Molecular Docking Studies
To elucidate the binding interactions of the compound with biological targets, molecular docking studies have been conducted. These studies suggest that the presence of methoxy groups enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities .
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(22,10-14-5-4-8-25-14)12-20-17(21)19-11-13-6-7-15(23-2)16(9-13)24-3/h4-9,22H,10-12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWYLRENBSZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














